molecular formula C21H24Cl2N2O3S B3554502 N-cyclopentyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide

N-cyclopentyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide

Cat. No.: B3554502
M. Wt: 455.4 g/mol
InChI Key: IAWAXCPGNMPJGH-UHFFFAOYSA-N
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Description

N-cyclopentyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide: is a complex organic compound with a molecular formula of C21H24Cl2N2O3S. This compound is characterized by its unique structure, which includes a cyclopentyl group, a dichlorophenyl sulfonyl group, and a phenylethyl glycinamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Properties

IUPAC Name

N-cyclopentyl-2-[(2,5-dichlorophenyl)sulfonyl-(2-phenylethyl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24Cl2N2O3S/c22-17-10-11-19(23)20(14-17)29(27,28)25(13-12-16-6-2-1-3-7-16)15-21(26)24-18-8-4-5-9-18/h1-3,6-7,10-11,14,18H,4-5,8-9,12-13,15H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAWAXCPGNMPJGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the Dichlorophenyl Sulfonyl Intermediate: This step involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with an appropriate amine under controlled conditions.

    Cyclopentylation: The intermediate is then reacted with cyclopentylamine to introduce the cyclopentyl group.

    Glycinamide Formation: The final step involves the reaction of the intermediate with phenylethylamine and glycine to form the glycinamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H~2~O~2~) or potassium permanganate (KMnO~4~) under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~).

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of sulfides or thiols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-cyclopentyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-cyclopentyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopentyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methylglycinamide
  • N-cyclopentyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-(2-phenylethyl)acetamide

Uniqueness

N-cyclopentyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclopentyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide
Reactant of Route 2
Reactant of Route 2
N-cyclopentyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide

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